Raloxifene Bismethyl Ether hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO4S.ClH/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31;/h6-15,20H,3-5,16-19H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPNHHUKVJDWQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84541-36-6 | |

| Record name | Methanone, [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84541-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is the chemical structure of Raloxifene Bismethyl Ether hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of Raloxifene Bismethyl Ether hydrochloride. This compound is a key metabolite of Raloxifene, a selective estrogen receptor modulator (SERM). While Raloxifene itself has clinical applications, understanding its metabolites is crucial for comprehensive pharmacological and toxicological profiling.

Chemical and Physical Properties

This compound is characterized by the methylation of both hydroxyl groups of Raloxifene. This structural modification significantly alters its biological activity, rendering it inactive as an estrogen receptor modulator.[1][2][3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride | Inferred from structure |

| Molecular Formula | C30H32ClNO4S | [2][3] |

| Molecular Weight | 538.10 g/mol | [3] |

| CAS Number | 84541-36-6 | [2][3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in DMSO and methanol (B129727). | Inferred from related compounds[1] |

| Storage | Store at -20°C for long-term stability. | [2] |

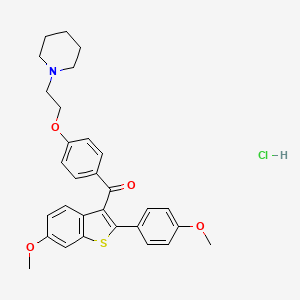

Chemical Structure

The chemical structure of this compound is depicted below. The structure was generated based on its SMILES (Simplified Molecular Input Line Entry Specification) notation: O=C(C1=C(C2=CC=C(OC)C=C2)SC3=CC(OC)=CC=C31)C4=CC=C(OCCN5CCCCC5)C=C4.[H]Cl.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. The following protocol is adapted from the synthesis of Raloxifene hydrochloride.

Materials:

-

4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride

-

Thionyl chloride

-

Pyridine

-

Anhydrous aluminum chloride (AlCl3)

-

Methylene (B1212753) dichloride (DCM)

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Formation of the Acid Chloride: To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride in methylene dichloride and a catalytic amount of pyridine, add thionyl chloride dropwise at room temperature under an inert atmosphere. Heat the reaction mixture to 40-45°C and stir for 2-3 hours. After the reaction is complete, remove the excess thionyl chloride and solvent under vacuum to obtain the crude acid chloride hydrochloride salt.

-

Friedel-Crafts Acylation: Dissolve the crude acid chloride in methylene dichloride and cool the solution to 0-10°C. Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene to the solution. Add anhydrous aluminum chloride portion-wise while maintaining the temperature below 15°C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up and Purification: Quench the reaction by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Salt Formation and Crystallization: Dissolve the crude product in methanol and add a solution of hydrochloric acid in methanol. Stir the mixture at room temperature to allow for the formation of the hydrochloride salt. The product can be purified by recrystallization from a suitable solvent system like methanol/water to yield pure this compound.

Characterization Methods

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Column Temperature: 45°C.

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Chromatography: Utilize the HPLC conditions described above.

-

Mass Spectrometry: An electrospray ionization (ESI) source in positive ion mode would be suitable for detecting the protonated molecule [M+H]+. The expected m/z would be around 502.2 (for the free base).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would be complex, showing characteristic signals for the aromatic protons, the methoxy (B1213986) groups (around 3.8-3.9 ppm), the piperidine (B6355638) ring protons, and the ethoxy linker protons. The spectrum would be recorded in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.

-

¹³C NMR: The spectrum would show distinct signals for all 30 carbon atoms in the molecule, including the carbonyl carbon (around 195 ppm), the aromatic carbons, and the aliphatic carbons of the side chain and methoxy groups.

Infrared (IR) Spectroscopy:

-

The IR spectrum would display characteristic absorption bands for the C=O stretch of the ketone (around 1640-1650 cm⁻¹), C-O-C stretching of the ether linkages, and aromatic C-H and C=C stretching vibrations.

Signaling Pathways and Logical Relationships

As Raloxifene Bismethyl Ether is biologically inactive at the estrogen receptor, it is not expected to significantly modulate estrogen-related signaling pathways. Its primary relevance is in the context of Raloxifene metabolism. The logical relationship is straightforward: Raloxifene is metabolized to Raloxifene Bismethyl Ether, which is then likely further metabolized and excreted.

Caption: Metabolic pathway of Raloxifene to its bismethyl ether derivative.

Conclusion

This technical guide has provided a detailed overview of this compound, a significant metabolite of Raloxifene. The information on its chemical structure, properties, synthesis, and characterization methods serves as a valuable resource for researchers in drug development and medicinal chemistry. Further studies to obtain and publish detailed experimental spectra would be beneficial to the scientific community.

References

Raloxifene Bismethyl Ether Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Raloxifene Bismethyl Ether hydrochloride, a key metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. This document outlines its chemical and physical properties, provides detailed hypothetical experimental protocols for its synthesis and analysis, and explores the pertinent biological signaling pathways.

Core Chemical and Physical Properties

This compound is primarily known as a metabolite of Raloxifene.[1][2][3][4] It is characterized by the methylation of both hydroxyl groups of the parent compound, rendering it inactive as an estrogen receptor ligand.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 84541-36-6 | [5] |

| Molecular Formula | C30H32ClNO4S | [5] |

| Molecular Weight | 538.1 g/mol | [5] |

| Chemical Name | [6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride | N/A |

| Appearance | Assumed to be a solid | N/A |

| Solubility | Data not available. Inferred to have low aqueous solubility, similar to the parent compound. | N/A |

| Melting Point | Data not available. | N/A |

Experimental Protocols

Hypothetical Synthesis of this compound

The synthesis of this compound can be envisioned as a two-step process starting from Raloxifene hydrochloride: 1) methylation of the hydroxyl groups, and 2) conversion to the hydrochloride salt.

Materials:

-

Raloxifene hydrochloride

-

Dimethyl sulfate (B86663) (DMS) or Methyl iodide

-

A suitable base (e.g., Potassium carbonate, Sodium hydride)

-

Anhydrous aprotic solvent (e.g., Acetone (B3395972), Dimethylformamide (DMF))

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Ethyl acetate (B1210297)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Methylation of Raloxifene:

-

Dissolve Raloxifene hydrochloride in a suitable solvent mixture (e.g., acetone and water) and neutralize with a base (e.g., sodium bicarbonate) to obtain the free base form of Raloxifene. Extract the free base with an organic solvent like ethyl acetate and dry over anhydrous sodium sulfate.

-

Dissolve the dried Raloxifene free base in an anhydrous aprotic solvent (e.g., DMF).

-

Add a suitable base (e.g., potassium carbonate, 2.5 equivalents) to the solution.

-

To this stirred suspension, add the methylating agent (e.g., dimethyl sulfate, 2.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by adding water.

-

Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Raloxifene Bismethyl Ether.

-

-

Purification:

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Formation of Hydrochloride Salt:

-

Dissolve the purified Raloxifene Bismethyl Ether in a minimal amount of a suitable solvent like ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ethanol (B145695) or diethyl ether with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a non-polar solvent like hexane, and dry under vacuum to yield this compound.

-

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.

-

Injection Volume: 10 µL.

-

Procedure: Dissolve a small sample of this compound in the mobile phase. Inject the solution into the HPLC system and record the chromatogram. The purity can be determined by the relative peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is expected to show characteristic peaks for the aromatic protons, the piperidine (B6355638) ring protons, and two distinct singlets for the two methoxy (B1213986) groups, which would be absent in the spectrum of Raloxifene. The phenolic -OH protons will be absent.

-

¹³C NMR: The spectrum should show the corresponding carbon signals, including two signals for the methoxy carbons.

Mass Spectrometry (MS) for Molecular Weight Verification:

-

Utilize electrospray ionization (ESI) mass spectrometry to confirm the molecular weight of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺.

Signaling Pathways

Raloxifene is a selective estrogen receptor modulator (SERM), meaning it exhibits tissue-specific estrogen agonist or antagonist effects.[6][7] This activity is mediated through its interaction with estrogen receptors (ERα and ERβ).[6][7] Raloxifene Bismethyl Ether, being an "estrogen receptor inactive" compound, is not expected to initiate the downstream signaling events that are characteristic of Raloxifene. The following diagrams illustrate the canonical estrogen signaling pathways that Raloxifene modulates and which its bismethyl ether derivative would likely fail to activate.

Classical Genomic Estrogen Receptor Signaling Pathway

This pathway involves the direct binding of the estrogen receptor to estrogen response elements (EREs) on the DNA, leading to the regulation of gene transcription.

Caption: Classical ERE-dependent signaling pathway modulated by Raloxifene.

Non-Genomic (AP-1 Tethering) Estrogen Receptor Signaling Pathway

In this pathway, the estrogen receptor does not bind directly to DNA but instead "tethers" to other transcription factors, such as AP-1 (a complex of c-Jun and c-Fos), to modulate gene expression.

Caption: Non-genomic AP-1 tethering pathway influenced by Raloxifene.

Experimental Workflow for Assessing Estrogen Receptor Activity

The following workflow outlines a typical experimental approach to confirm the estrogen receptor inactivity of this compound.

Caption: Workflow to determine the estrogen receptor activity of a test compound.

Conclusion

This compound serves as an important reference compound in the study of Raloxifene metabolism and the structure-activity relationships of selective estrogen receptor modulators. Its characterization as an estrogen receptor inactive molecule underscores the critical role of the free hydroxyl groups in the pharmacological activity of Raloxifene. The provided hypothetical experimental protocols and pathway diagrams offer a foundational framework for researchers engaged in the synthesis, analysis, and biological evaluation of this and similar compounds. Further experimental validation is necessary to confirm the specific physicochemical properties and to fully elucidate its biological profile.

References

Raloxifene Bismethyl Ether Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene Bismethyl Ether hydrochloride is a derivative and metabolite of Raloxifene, a well-established second-generation selective estrogen receptor modulator (SERM).[1][2] Unlike its parent compound, Raloxifene Bismethyl Ether is characterized as an estrogen receptor inactive compound where both hydroxyl groups have been methylated.[2][3] This structural modification significantly alters its pharmacological profile, making it a subject of interest for researchers studying the structure-activity relationships of SERMs and their metabolites. This document provides a concise technical guide on the physicochemical properties and biological context of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for experimental design, including dosage calculations, solvent selection, and analytical characterization.

| Property | Value | References |

| Molecular Weight | 538.10 g/mol | [3][4][5] |

| Molecular Formula | C₃₀H₃₂ClNO₄S | [3][4][5] |

| CAS Number | 84541-36-6 | [3][5] |

Biological Activity and Mechanism of Action

This compound is primarily recognized as a metabolite of Raloxifene.[2][3] Crucially, it is reported to be inactive as a ligand for the estrogen receptor (ER).[2][3] This is in stark contrast to Raloxifene, which exerts its therapeutic effects by binding with high affinity to estrogen receptors (ERα and ERβ), acting as an agonist in some tissues (like bone) and an antagonist in others (such as breast and uterine tissue).[1][6][7]

The inactivation resulting from the bismethylation of Raloxifene's hydroxyl groups underscores the critical role of these functional groups in ER binding and modulation. Despite its ER inactivity, one study noted an IC50 value of 300 nM for antagonizing estrogen action in the MCF-7 breast cancer cell line, though the precise mechanism for this effect, potentially ER-independent, is not fully elucidated.[3] Furthermore, research has suggested that Raloxifene Bismethyl Ether may have effects on bone material properties that are independent of bone cells.[2][3]

Signaling Pathway of Parent Compound: Raloxifene

To understand the biological context from which Raloxifene Bismethyl Ether is derived, it is useful to visualize the mechanism of the parent compound, Raloxifene. As a SERM, its tissue-selective actions are central to its clinical utility.

Caption: Tissue-selective signaling pathway of the parent compound, Raloxifene.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively available in peer-reviewed literature. However, its synthesis would logically follow from the established synthesis of Raloxifene, with an additional methylation step, or by using methylated precursors. Below is a generalized workflow for the synthesis of the Raloxifene scaffold, which would be adapted for the bismethyl ether derivative.

General Synthesis Workflow for Raloxifene Analogs

The synthesis of Raloxifene and its derivatives, including the bismethyl ether, typically involves a multi-step process. A common route is based on the Friedel-Crafts acylation.[8]

Caption: Generalized synthetic workflow for the Raloxifene scaffold.

Methodology Outline (Based on Raloxifene Synthesis):

-

Preparation of Intermediates : Synthesize the key precursors: 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302) and the acid chloride of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride. The latter is typically formed by reacting the benzoic acid derivative with a chlorinating agent like thionyl chloride.

-

Friedel-Crafts Acylation : The benzothiophene (B83047) intermediate is acylated with the prepared acid chloride. This reaction is conducted in a suitable solvent (e.g., methylene (B1212753) dichloride) and catalyzed by a Lewis acid, such as anhydrous aluminum chloride. The mixture is typically stirred for several hours to ensure the completion of the reaction.

-

Work-up and Isolation : The reaction is quenched, often with an ice/acid mixture. For the synthesis of Raloxifene itself, this step is followed by demethylation using agents like ethanethiol. For Raloxifene Bismethyl Ether, this demethylation step would be omitted.

-

Purification and Salt Formation : The crude product is isolated and purified, commonly through recrystallization. The final hydrochloride salt is typically formed by treating the free base with hydrochloric acid in a suitable solvent system.

Note: This protocol is a generalized representation for the synthesis of the Raloxifene core structure. Researchers must develop and optimize specific reaction conditions, including stoichiometry, temperature, and reaction times, for the synthesis of this compound.

References

- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound Salt | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 7. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. heteroletters.org [heteroletters.org]

A Comparative Analysis of Raloxifene and Its Bismethyl Ether Derivative for Researchers and Drug Development Professionals

An In-depth Technical Guide

This document provides a comprehensive technical overview of the core differences between the selective estrogen receptor modulator (SERM), Raloxifene, and its metabolite, Raloxifene Bismethyl Ether. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed comparison of their chemical properties, biological activities, and underlying mechanisms of action.

Introduction

Raloxifene is a second-generation SERM utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk individuals. Its therapeutic efficacy is derived from its tissue-specific estrogenic and anti-estrogenic activities. Raloxifene Bismethyl Ether is a recognized metabolite of Raloxifene in which both phenolic hydroxyl groups are methylated. This structural modification significantly alters its pharmacological profile, rendering it largely inactive as a direct estrogen receptor ligand. This guide will explore the critical distinctions between these two molecules, providing quantitative data, experimental methodologies, and visual representations of their molecular interactions.

Chemical and Physical Properties

Raloxifene and Raloxifene Bismethyl Ether share a common benzothiophene (B83047) core structure but differ in the functional groups at the 6 and 4' positions.

Table 1: Physicochemical Properties of Raloxifene and Raloxifene Bismethyl Ether

| Property | Raloxifene | Raloxifene Bismethyl Ether |

| Chemical Formula | C₂₈H₂₇NO₄S | C₃₀H₃₁NO₄S |

| Molecular Weight | 473.58 g/mol | 501.64 g/mol |

| Appearance | Off-white to pale-yellow solid | Not widely reported, likely a solid |

| Solubility | Very slightly soluble in water | Not widely reported, expected to be less soluble in aqueous media |

| Key Structural Difference | Two phenolic hydroxyl groups | Both hydroxyl groups are methylated (methoxy groups) |

Mechanism of Action and Pharmacological Profile

The primary pharmacological difference between Raloxifene and its bismethyl ether derivative lies in their interaction with the estrogen receptor (ER).

Raloxifene

Raloxifene's biological effects are mediated through its high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] This binding is tissue-specific, leading to either estrogen agonist or antagonist effects.

-

Agonist Activity: In bone tissue, Raloxifene acts as an estrogen agonist, which helps to inhibit bone resorption and maintain bone mineral density.[2]

-

Antagonist Activity: In breast and uterine tissues, it acts as an estrogen antagonist, competitively inhibiting the binding of endogenous estrogens and thereby reducing the risk of estrogen-driven cancers.[3]

The differential activity of Raloxifene is due to the unique conformational changes it induces in the estrogen receptor upon binding. This, in turn, leads to the recruitment of different co-activator and co-repressor proteins in various cell types, resulting in tissue-specific gene expression.

Raloxifene Bismethyl Ether

Raloxifene Bismethyl Ether is generally considered an inactive metabolite of Raloxifene due to the methylation of the two hydroxyl groups.[4] These hydroxyl groups are critical for high-affinity binding to the estrogen receptor. While direct, head-to-head comparative studies on ER binding affinity are not extensively published, the available data and the principles of medicinal chemistry strongly suggest a significantly reduced affinity for the estrogen receptor.

One study reported an IC50 value of 300 nM for Raloxifene Bismethyl Ether in an antiproliferative assay using MCF-7 breast cancer cells. This indicates some level of biological activity, although it is substantially weaker than that of Raloxifene, which typically exhibits ER binding affinity in the low nanomolar range.

Table 2: Comparative Pharmacological Data

| Parameter | Raloxifene | Raloxifene Bismethyl Ether | Reference |

| ERα Binding Affinity (IC50) | ~20 nM | Significantly higher (inactive) | [5] |

| MCF-7 Cell Proliferation (IC50) | Not specified in this context | 300 nM | [5] |

| Primary Mechanism of Action | Selective Estrogen Receptor Modulation | Estrogen Receptor Inactive | [4] |

Signaling Pathways

The signaling pathways activated by Raloxifene are complex and tissue-dependent. The primary pathway involves the nuclear estrogen receptors.

Caption: Raloxifene's tissue-specific signaling pathway.

Due to its inactivity at the estrogen receptor, Raloxifene Bismethyl Ether is not expected to significantly engage these primary signaling pathways.

Experimental Protocols

Synthesis of Raloxifene Bismethyl Ether

Objective: To synthesize Raloxifene Bismethyl Ether from Raloxifene.

Materials:

-

Raloxifene hydrochloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Anhydrous acetone

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Preparation: In a round-bottom flask, dissolve Raloxifene hydrochloride in a suitable solvent mixture (e.g., acetone/water) and neutralize with a base (e.g., sodium bicarbonate) to obtain the free base form of Raloxifene. Extract the free base with an organic solvent like ethyl acetate, dry the organic layer, and evaporate the solvent to yield solid Raloxifene.

-

Methylation Reaction: To a solution of Raloxifene (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (excess, e.g., 5 equivalents). The mixture is stirred at room temperature for 30 minutes.

-

Dimethyl sulfate (excess, e.g., 4 equivalents) is then added dropwise to the suspension at 0°C.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water.

-

The aqueous layer is extracted twice more with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Raloxifene Bismethyl Ether.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Estrogen Receptor Binding Assay

Objective: To determine the in vitro binding affinity of Raloxifene and Raloxifene Bismethyl Ether to the estrogen receptor (ERα) through a competitive radioligand binding assay.

Materials:

-

Human recombinant ERα

-

[³H]-Estradiol (radioligand)

-

Raloxifene and Raloxifene Bismethyl Ether (test compounds)

-

Binding buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail

-

Scintillation counter

-

96-well plates

-

Filter mats

Procedure:

-

Compound Preparation: Prepare stock solutions of Raloxifene and Raloxifene Bismethyl Ether in DMSO. Create a series of dilutions of each test compound in the binding buffer.

-

Assay Setup: In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-Estradiol, and the various concentrations of the test compounds (or vehicle control).

-

Incubation: Add the human recombinant ERα to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: The data will be used to generate a dose-response curve by plotting the percentage of specific binding of [³H]-Estradiol against the log concentration of the competitor compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is then calculated using non-linear regression analysis.

Caption: Comparative experimental workflow diagram.

Conclusion

The structural modification of Raloxifene to its bismethyl ether derivative by methylation of the phenolic hydroxyl groups results in a profound loss of estrogen receptor binding affinity and, consequently, its characteristic SERM activity. While Raloxifene engages in tissue-specific ER signaling to exert its therapeutic effects, Raloxifene Bismethyl Ether is largely considered an inactive metabolite in this regard. This technical guide highlights the critical role of the hydroxyl groups in the pharmacophore of Raloxifene for its interaction with the estrogen receptor. For researchers in drug development, Raloxifene Bismethyl Ether serves as an important tool compound and a negative control in studies investigating the mechanism of action of SERMs and the structural requirements for estrogen receptor modulation.

References

The Architect's Guide to Raloxifene Analogs: A Technical Overview of Synthesis and Signaling

For Immediate Release

This technical guide provides an in-depth exploration of the synthetic pathways for Raloxifene and its diverse analogs and derivatives. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of established and novel synthetic strategies, detailed experimental protocols, and a comparative analysis of quantitative data. Furthermore, it elucidates the key signaling pathways modulated by these compounds, offering a molecular-level understanding of their therapeutic action.

Core Synthetic Strategies for the Raloxifene Scaffold

The synthesis of Raloxifene and its analogs primarily revolves around the construction of the core 2-arylbenzothiophene structure. Key intermediates in this process include a substituted benzothiophene (B83047) and a side-chain-bearing acylating agent. The central coupling reaction is typically a Friedel-Crafts acylation, followed by demethylation to unmask the phenolic hydroxyl groups crucial for biological activity.

A prevalent pathway commences with the synthesis of 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (B30302). This intermediate is then subjected to Friedel-Crafts acylation with 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride. The final step involves the demethylation of the methoxy (B1213986) groups, traditionally using reagents like aluminum chloride and the foul-smelling ethanethiol (B150549), although greener alternatives have been developed.[1][2]

General Synthesis of Raloxifene Hydrochloride

A robust and high-purity synthesis of Raloxifene hydrochloride has been well-documented, involving a critical Friedel-Crafts acylation followed by a one-pot deprotection and crystallization.[3] This method offers high yields and purity, crucial for pharmaceutical applications.

Experimental Protocol: High-Purity Synthesis of Raloxifene Hydrochloride [3][4]

Step 1: Preparation of 4-[2-(1-Piperidinyl)ethoxy]benzoyl Chloride Hydrochloride

To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (55g) in dichloromethane (B109758) (200 mL), thionyl chloride (56g) is added under a nitrogen atmosphere at 25-35°C. The mixture is heated to 40°C for 3 hours. The solvent and excess thionyl chloride are then removed under vacuum to yield the crude acid chloride.[3][4]

Step 2: Friedel-Crafts Acylation

The crude acid chloride is dissolved in dichloromethane (250 mL). To this solution, 6-methylsulfonyloxy-2-[4-(methylsulfonyloxy)phenyl]benzothiophene (50g) is added. The mixture is cooled to 10-15°C, and aluminum chloride (137.5g) is added portion-wise. The reaction is allowed to proceed at 25-35°C for 4 hours. The reaction is subsequently quenched by slow addition to water at 0-5°C. The organic layer is separated, washed with water and dilute HCl, and then concentrated under vacuum.[3][4]

Step 3: One-Pot Deprotection and Crystallization

The crude intermediate from the previous step is treated with methanol (B129727) (200 mL) and a 50% aqueous sodium hydroxide (B78521) solution (100 mL). The mixture is heated to 65-70°C for 10 hours. After cooling, activated charcoal is added, and the mixture is filtered. The pH of the filtrate is adjusted to 2 with aqueous hydrochloric acid at 65-70°C. Water (300 mL) is added, and the mixture is cooled to 0-5°C to precipitate the product. The solid is filtered, washed with methanol, and dried to afford Raloxifene hydrochloride.[3]

Greener Demethylation Approach

To mitigate the use of hazardous and malodorous reagents, a greener demethylation process has been developed, substituting ethanethiol with the less volatile and odorless decanethiol.[1][2][5]

Experimental Protocol: Greener Demethylation of Raloxifene Precursor [1]

To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (14.3 g) in methylene (B1212753) dichloride (400 mL) and pyridine (B92270) (0.5 mL), thionyl chloride (23.8 g) is added dropwise. The resulting acid chloride is then reacted with 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (10.8 g) in the presence of anhydrous aluminum chloride (37.0 g). After stirring, decanethiol (28.0 g) is added, and the reaction is stirred for an additional 2 hours. The reaction is quenched with a mixture of methanol, ice, and concentrated HCl. The precipitated solid is collected and purified.

Synthesis of Raloxifene Analogs and Derivatives

The modular nature of Raloxifene synthesis allows for the introduction of various functionalities to probe structure-activity relationships (SAR) and develop analogs with improved therapeutic profiles.

C6-Substituted Raloxifene Derivatives

Modifications at the C6 position of the benzothiophene core have been explored to modulate the estrogenic/anti-estrogenic activity of Raloxifene.[6][7] The synthesis of these analogs often involves the preparation of a C6-functionalized benzothiophene intermediate, followed by the standard acylation and deprotection sequence.

Table 1: Synthesis of 6-Substituted Benzothiophenes via Halogen-Metal Exchange [7]

| Entry | Electrophile | Product | Yield (%) |

| 1 | DMF | 6-Formylbenzothiophene | 75 |

| 2 | CO₂ | 6-Carboxybenzothiophene | 81 |

| 3 | N-Methoxy-N-methylacetamide | 6-Acetylbenzothiophene | 68 |

| 4 | N-Methoxy-N-methylbenzamide | 6-Benzoylbenzothiophene | 72 |

Experimental Protocol: Friedel-Crafts Acylation of C6-Substituted Benzothiophenes [7]

A C6-substituted 6-methoxy-2-(4-methoxyphenyl)benzothiophene (1 equivalent) and 4-[2-(1-piperidinyl)ethoxy]benzoyl chloride hydrochloride (1.1 equivalents) are heated in chlorobenzene (B131634) at 140°C in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) for 9-12 hours. The resulting ketone is then deprotected to yield the final C6-substituted Raloxifene analog.

Sulfamoylated Raloxifene Derivatives

Sulfamoylated analogs of Raloxifene have been synthesized to act as dual-targeting agents, inhibiting steroid sulfatase (STS) and modulating the estrogen receptor.[8][9]

Table 2: Biological Activity of Sulfamoylated Raloxifene Derivatives [8]

| Compound | STS Inhibition IC₅₀ (nM, whole JEG3 cells) | ERα Binding Affinity (Kᵢ, nM) |

| Raloxifene | Inactive | - |

| Bis-sulfamate 7 | 12.2 | 13 |

| Mono-sulfamate 8 | Weaker than 7 | 1.5 |

Experimental Protocol: Synthesis of Raloxifene bis-sulfamate [8]

To a solution of Raloxifene (1 equivalent) in DMF, sodium hydride (2 equivalents) is added. Subsequently, sulfamoyl chloride (10 equivalents) is added, and the reaction mixture is stirred at room temperature. The resulting bis-sulfamoylated product is purified by preparative HPLC.

Fluoroalkylated Raloxifene Derivatives

Fluoroalkylated derivatives of Raloxifene have been synthesized, with the key step being a Stille cross-coupling reaction to form the C-C bond between the benzothiophene core and a substituted phenyl group.[10][11] These analogs have shown high binding affinities for the estrogen receptor.[10][11]

Table 3: Estrogen Receptor Binding Affinities of Fluoroalkylated Raloxifenes [10][11]

| Compound | Relative Binding Affinity (%) vs. Estradiol |

| Raloxifene | 25 |

| Fluoroalkylated analog 1 | 45 |

| Fluoroalkylated analog 2 | 60 |

| Fluoroalkylated analog 3 | 89 |

Visualization of Synthetic and Signaling Pathways

To further clarify the complex relationships in Raloxifene synthesis and its mechanism of action, the following diagrams have been generated using the DOT language.

Synthetic Pathways

Caption: Core and analog synthesis pathways for Raloxifene.

Signaling Pathways

Caption: Genomic and non-genomic signaling pathways of Raloxifene.

Conclusion

The synthetic versatility of the Raloxifene scaffold has enabled the development of a wide array of analogs with tailored biological activities. This guide provides a foundational understanding of the key synthetic transformations and detailed protocols that underpin the creation of these important therapeutic agents. The elucidation of their signaling pathways further enhances our ability to design next-generation selective estrogen receptor modulators with improved efficacy and safety profiles. The presented data and methodologies serve as a valuable resource for the continued advancement of research in this critical area of medicinal chemistry.

References

- 1. hakon-art.com [hakon-art.com]

- 2. zenodo.org [zenodo.org]

- 3. benchchem.com [benchchem.com]

- 4. heteroletters.org [heteroletters.org]

- 5. indianchemicalsociety.com [indianchemicalsociety.com]

- 6. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ora.ox.ac.uk [ora.ox.ac.uk]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. Synthesis and binding affinities of fluoroalkylated raloxifenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

Unveiling Raloxifene Bismethyl Ether: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Raloxifene Bismethyl Ether, a key research compound and a metabolite of the well-known selective estrogen receptor modulator (SERM), Raloxifene. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, biological activity, and applications in experimental settings.

Introduction

Raloxifene Bismethyl Ether, chemically known as [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone, is a derivative of Raloxifene where both phenolic hydroxyl groups have been methylated.[1][2] This structural modification renders the compound inactive as a ligand for the estrogen receptor (ER).[1][2] Consequently, Raloxifene Bismethyl Ether serves as an invaluable tool in research, particularly as a negative control, to delineate the estrogen receptor-dependent and -independent effects of its parent compound, Raloxifene. Its primary utility lies in studies investigating the non-classical mechanisms of action of SERMs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Raloxifene Bismethyl Ether is presented in Table 1. It is important to note that comprehensive experimental data for the non-deuterated form is not extensively available in the public domain. Some properties listed are for the deuterated analogue or are computational predictions.

Table 1: Physicochemical Properties of Raloxifene Bismethyl Ether and its Deuterated Analog

| Property | Value | Source |

| Chemical Name | [6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone | [3] |

| CAS Number | 84541-36-6 (hydrochloride); 1185006-58-9 (deuterated) | [4][5] |

| Molecular Formula | C₃₀H₃₁NO₄S | [2] |

| Molecular Weight | 501.64 g/mol | [2] |

| Molecular Formula (D4) | C₃₀H₂₇D₄NO₄S | [4] |

| Appearance | Yellow Foam (deuterated) | Inferred from commercial suppliers |

| Solubility (deuterated) | Soluble in DMF, DMSO, Methanol | Inferred from commercial suppliers |

Synthesis of Raloxifene Bismethyl Ether

A plausible synthetic route would begin with the synthesis of the Raloxifene core structure, followed by a double methylation reaction. Standard methylation procedures for phenols, such as using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a suitable base (e.g., potassium carbonate), would be employed.

Caption: Plausible final step in the synthesis of Raloxifene Bismethyl Ether.

Biological Activity and Mechanism of Action

The defining characteristic of Raloxifene Bismethyl Ether is its inactivity at the estrogen receptor.[1][2] The presence of the methyl ether groups at the positions corresponding to the phenolic hydroxyls in Raloxifene prevents the necessary hydrogen bonding interactions within the ligand-binding pocket of the ER, which are crucial for receptor activation or antagonism.

This inactivity makes Raloxifene Bismethyl Ether an ideal negative control in experiments designed to investigate the ER-independent effects of Raloxifene. By comparing the effects of Raloxifene with those of Raloxifene Bismethyl Ether, researchers can distinguish between cellular or physiological responses that are mediated by the ER and those that occur through alternative pathways.

Caption: Interaction of Raloxifene and Raloxifene Bismethyl Ether with the Estrogen Receptor.

Experimental Protocols

The primary application of Raloxifene Bismethyl Ether is as a negative control in research settings. A notable example is its use in a study by Gallant et al. (2014) to investigate the bone cell-independent effects of Raloxifene on the material properties of bone.

5.1 Ex Vivo Treatment of Bone Beams (Adapted from Gallant et al., 2014)

-

Objective: To determine if the effects of Raloxifene on bone toughness are independent of estrogen receptor signaling.

-

Experimental Setup:

-

Cortical bone beams are machined from donor bone (e.g., canine or human).

-

Bone beams are devitalized to remove living cells.

-

Beams are incubated in a phosphate-buffered saline (PBS) solution containing one of the following:

-

Vehicle (Control)

-

Raloxifene

-

Raloxifene Bismethyl Ether (Negative Control)

-

-

Incubation is carried out for a specified period (e.g., 2 weeks).

-

Following incubation, the mechanical properties of the bone beams (e.g., toughness) are assessed using a 4-point bending test.

-

-

Expected Outcome: If the beneficial effects of Raloxifene on bone toughness are ER-mediated, then Raloxifene Bismethyl Ether should have no effect compared to the vehicle control. Conversely, if the effects are ER-independent, both Raloxifene and potentially its bismethyl ether derivative (if the effect is mediated by a different part of the molecule) might show similar effects, or Raloxifene would have an effect while the bismethyl ether does not, indicating the hydroxyl groups are crucial for the non-ER mediated effect. The study by Gallant et al. demonstrated that the hydroxyl groups of Raloxifene were important for the observed effects on bone toughness and water content, and Raloxifene Bismethyl Ether did not replicate these effects, confirming the importance of the hydroxyl groups for this specific ER-independent action.

Caption: Workflow for assessing the ex vivo effects of Raloxifene and its derivatives on bone.

Conclusion

Raloxifene Bismethyl Ether is a crucial research compound for elucidating the complex pharmacology of Raloxifene. Its inactivity at the estrogen receptor makes it an indispensable negative control for differentiating between ER-dependent and ER-independent mechanisms of action. This technical guide provides a foundational understanding of Raloxifene Bismethyl Ether for its effective application in scientific research. Further studies are warranted to fully characterize its physicochemical properties and to explore its potential in other experimental contexts.

References

- 1. amsbio.com [amsbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Raloxifene-d4 Bismethyl Ether | CAS 1185006-58-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. scbt.com [scbt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. heteroletters.org [heteroletters.org]

Unraveling the Role of Raloxifene Bismethyl Ether in Bone Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the biological activity of Raloxifene Bismethyl Ether (RBE) in bone tissue studies. While its parent compound, Raloxifene, is a well-established selective estrogen receptor modulator (SERM) for the treatment of postmenopausal osteoporosis, RBE serves as a critical tool for elucidating the specific mechanisms of SERM action on bone. This document summarizes the current understanding of RBE's interaction with bone tissue, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental applications. The evidence strongly indicates that RBE, lacking the key hydroxyl groups of Raloxifene, is biologically inactive in terms of both estrogen receptor-mediated pathways and direct, cell-independent effects on the bone matrix.

Introduction: The Significance of Raloxifene and its Analogs

Raloxifene is a second-generation SERM that exhibits tissue-selective estrogenic and anti-estrogenic effects.[1] In bone, it acts as an estrogen agonist, inhibiting bone resorption and reducing the risk of vertebral fractures in postmenopausal women.[2] Its mechanism of action is primarily attributed to its binding to estrogen receptors (ERα and ERβ), which leads to the modulation of downstream signaling pathways that regulate bone remodeling.[1]

To dissect the intricate mechanisms of Raloxifene's beneficial effects on bone, researchers have utilized various analogs. Among these, Raloxifene Bismethyl Ether (RAL bis-Me) is of particular importance. In RBE, the hydroxyl groups at the 4' and 6 positions of the Raloxifene molecule are replaced by methoxy (B1213986) groups. This structural modification has profound implications for its biological activity.

Biological Inactivity of Raloxifene Bismethyl Ether in Bone

Current research consistently demonstrates that Raloxifene Bismethyl Ether is an estrogen receptor-inactive compound.[3] The hydroxyl groups on the Raloxifene molecule are crucial for high-affinity binding to the ligand-binding domain of estrogen receptors. By masking these groups, RBE is unable to effectively dock with ERα and ERβ and, consequently, fails to initiate the downstream signaling cascades that are characteristic of Raloxifene's action in bone cells.

Furthermore, studies have revealed a cell-independent mechanism through which Raloxifene can improve the mechanical properties of the bone matrix. This effect is also attributed to the presence of its hydroxyl groups. A key study demonstrated that Raloxifene Bismethyl Ether, lacking these functional groups, does not exert this beneficial effect on bone toughness.[3]

Quantitative Data Summary

The primary role of Raloxifene Bismethyl Ether in bone research has been as a negative control to highlight the activity of Raloxifene. Therefore, the quantitative data associated with RBE predominantly reflects a lack of effect.

| Parameter | Raloxifene | Raloxifene Bismethyl Ether | Reference Study |

| Estrogen Receptor Binding | High Affinity | Inactive | [3] |

| Effect on Bone Tissue Toughness | Significant Increase | No Effect | [3] |

| Modulation of Osteoclast Activity | Inhibits | Not Reported (Expected No Effect) | - |

| Modulation of Osteoblast Activity | Stimulates | Not Reported (Expected No Effect) | - |

Key Experimental Protocols

The following experimental protocols are based on the pivotal study by Gallant MA, et al. (2014), which utilized Raloxifene Bismethyl Ether to investigate the cell-independent effects of Raloxifene on bone.[3]

Ex Vivo Bone Beam Incubation

-

Objective: To assess the direct, cell-independent effects of Raloxifene and its analogs on the mechanical properties of bone.

-

Specimen Preparation: Cortical bone beams are machined from a suitable animal model (e.g., canine or human donors). The beams are depleted of living cells through a series of freeze-thaw cycles and washes.

-

Incubation: The acellular bone beams are incubated in a phosphate-buffered saline (PBS) solution containing either Raloxifene, Raloxifene Bismethyl Ether, or a vehicle control. The incubation is typically carried out at 37°C for a specified period (e.g., 2 weeks).

-

Outcome Measures: Following incubation, the mechanical properties of the bone beams are assessed using methods such as four-point bending tests to determine parameters like tissue toughness.

Mechanical Testing of Bone Beams

-

Objective: To quantify the changes in the mechanical properties of bone following treatment.

-

Procedure: A four-point bending test is performed on the incubated bone beams. The beams are loaded until failure, and the force-displacement data are recorded.

-

Data Analysis: From the force-displacement curve, several mechanical properties can be calculated, including:

-

Ultimate Force: The maximum force the bone can withstand before failure.

-

Stiffness: The resistance of the bone to deformation under load.

-

Energy to Failure (Toughness): The total energy absorbed by the bone before it fractures.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, visualize the key concepts discussed in this guide.

Caption: Raloxifene's ER-mediated signaling pathway in bone cells, contrasted with the inactivity of RBE.

Caption: Cell-independent action of Raloxifene on the bone matrix, highlighting the inaction of RBE.

Caption: Experimental workflow for assessing the cell-independent effects of Raloxifene and its analogs.

Conclusion and Future Directions

The study of Raloxifene Bismethyl Ether has been instrumental in confirming the dual mechanism of action of Raloxifene on bone tissue. Its biological inactivity, stemming from the absence of critical hydroxyl groups, underscores the necessity of these functional moieties for both estrogen receptor-mediated signaling and direct, cell-independent interactions with the bone matrix. For researchers and drug development professionals, Raloxifene Bismethyl Ether serves as an indispensable negative control in experiments aimed at dissecting the structure-activity relationships of SERMs and other bone-targeting agents.

Future research could explore the synthesis and evaluation of other Raloxifene analogs with targeted modifications to further refine our understanding of SERM pharmacology in bone. Such studies will be crucial for the development of next-generation therapies for osteoporosis with enhanced efficacy and improved safety profiles.

References

Investigating the Estrogen Receptor Binding Affinity of Raloxifene Bismethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the management of postmenopausal osteoporosis and the reduction of invasive breast cancer risk. Its therapeutic efficacy is intrinsically linked to its differential binding and modulation of estrogen receptors alpha (ERα) and beta (ERβ) in various tissues. This technical guide delves into the estrogen receptor binding affinity of a specific metabolite, Raloxifene Bismethyl Ether. Contrary to the high affinity of the parent compound, evidence strongly indicates that the bismethylated form is an estrogen receptor inactive compound. This guide will explore the structural basis for this inactivity, present comparative binding affinity data for raloxifene and its derivatives, detail the experimental methodologies used for these determinations, and provide visual representations of the pertinent biological and experimental frameworks.

Introduction: Raloxifene and the Estrogen Receptor

Raloxifene's pharmacological activity is mediated through its interaction with estrogen receptors, which are ligand-activated transcription factors. There are two main subtypes, ERα and ERβ, which can have distinct and sometimes opposing physiological roles. Upon binding, SERMs like raloxifene induce conformational changes in the receptor, leading to tissue-specific agonist or antagonist effects. For instance, raloxifene exhibits estrogen-like (agonist) effects on bone, helping to maintain bone mineral density, while demonstrating anti-estrogen (antagonist) effects in breast and uterine tissues, which is crucial for its role in breast cancer risk reduction.[1][2][3] The binding affinity of a compound for these receptors is a critical determinant of its potency and overall pharmacological profile.

Raloxifene Bismethyl Ether: An Inactive Metabolite

Raloxifene Bismethyl Ether is a metabolite of raloxifene in which both of the hydroxyl groups on the parent molecule have been replaced by methoxy (B1213986) groups. This seemingly minor structural modification has a profound impact on the molecule's ability to interact with the estrogen receptor. Multiple sources explicitly state that Raloxifene Bismethyl Ether is an estrogen receptor inactive compound.[4][5] The likely reason for this inactivity is the absence of the hydroxyl groups, which are critical for forming hydrogen bonds within the ligand-binding pocket of the estrogen receptor. These hydrogen bonds are essential for the high-affinity interaction of raloxifene with the receptor.[6]

Comparative Estrogen Receptor Binding Affinity

To understand the impact of the bismethylation, it is essential to compare the binding affinity of Raloxifene Bismethyl Ether with that of the parent compound, raloxifene, and other derivatives. While direct quantitative data for the bismethyl ether is scarce due to its inactivity, the data for raloxifene and its analogs highlight the importance of the hydroxyl groups.

| Compound | Receptor | Binding Affinity Metric | Value | Reference |

| Raloxifene | ERα | Relative Binding Affinity (vs. Estradiol) | 25% | [7] |

| Raloxifene | ERα | IC50 | < 10 µM (general) | [8] |

| Fluoroalkylated Raloxifene Derivative 1 | ERα | Relative Binding Affinity (vs. Estradiol) | 45% | [7] |

| Fluoroalkylated Raloxifene Derivative 2 | ERα | Relative Binding Affinity (vs. Estradiol) | 60% | [7] |

| Fluoroalkylated Raloxifene Derivative 3 | ERα | Relative Binding Affinity (vs. Estradiol) | 89% | [7] |

| Raloxifene Monosulfamate (R-mono-I 8) | ERα | Ki | 1.5 nM | [9][10] |

| Raloxifene Bis-sulfamate (R-bis 7) | ERα | Ki | 13 nM | [9][10] |

| Raloxifene 6-Monomethyl Ether | ERα | IC50 (MCF-7 cells) | 250 nM | [11] |

| Raloxifene Bismethyl Ether | ER | Activity | Inactive | [4][5] |

Experimental Protocols for Determining Estrogen Receptor Binding Affinity

The determination of a compound's binding affinity for estrogen receptors is typically accomplished through competitive binding assays. These assays measure the ability of a test compound to displace a known high-affinity radiolabeled or fluorescently labeled ligand from the receptor.

Radioligand Binding Assay

A common method involves the use of a radiolabeled estrogen, such as [³H]-estradiol, and either purified estrogen receptors or cell lysates containing the receptors.

Workflow:

-

Incubation: A constant concentration of the radiolabeled ligand is incubated with the estrogen receptor source in the presence of varying concentrations of the unlabeled test compound (e.g., Raloxifene Bismethyl Ether).

-

Separation: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This can be achieved through various techniques, such as filtration, dextran-coated charcoal adsorption, or size-exclusion chromatography.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki (inhibition constant) can then be calculated from the IC50 value.

Fluorescence Polarization (FP) Assay

This method utilizes a fluorescently labeled estrogen analog (fluorophore).

Workflow:

-

Principle: When the small, fluorescently labeled ligand is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger estrogen receptor, its tumbling is slowed, leading to a high fluorescence polarization signal.

-

Competition: A fixed concentration of the estrogen receptor and the fluorescent ligand are incubated with increasing concentrations of the unlabeled test compound.

-

Measurement: As the test compound competes with the fluorescent ligand for binding to the receptor, the amount of unbound fluorescent ligand increases, leading to a decrease in the fluorescence polarization signal.[8]

-

Data Analysis: Similar to the radioligand binding assay, the data is used to calculate an IC50 value, which reflects the binding affinity of the test compound.

Visualizing Key Concepts

Signaling Pathway of Estrogen Receptor Modulation

Caption: Generalized signaling pathway of estrogen receptor modulation by ligands like estrogen or SERMs.

Competitive Binding Assay Workflow```dot

Caption: Logical flow illustrating the structure-activity relationship for ER binding.

Conclusion

References

- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and binding affinities of fluoroalkylated raloxifenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. IU Indianapolis ScholarWorks :: Login [scholarworks.indianapolis.iu.edu]

- 9. ora.ox.ac.uk [ora.ox.ac.uk]

- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 11. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Preliminary In Vitro Studies of Raloxifene Bismethyl Ether Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Raloxifene (B1678788) Bismethyl Ether hydrochloride, a key metabolite of the selective estrogen receptor modulator (SERM), Raloxifene. This document synthesizes the limited available data and presents it in a structured format, supplemented with detailed experimental protocols and conceptual diagrams to facilitate further research and development.

Introduction

Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. Its biological activity is mediated through its interaction with estrogen receptors (ERs), acting as an agonist in bone and an antagonist in breast and uterine tissues.[1][2] Raloxifene Bismethyl Ether hydrochloride is a metabolite of Raloxifene in which the hydroxyl groups at the 6-position of the benzothiophene (B83047) core and the 4'-position of the 2-aryl substituent are both methylated. These hydroxyl groups are crucial for the binding of Raloxifene to the estrogen receptor. Consequently, Raloxifene Bismethyl Ether is characterized as an estrogen receptor-inactive compound.

Core Compound Profile

The primary role of Raloxifene Bismethyl Ether in scientific literature is as a tool to understand the mechanism of action of its parent compound, Raloxifene. The absence of the critical hydroxyl moieties in the bismethylated form provides a valuable negative control in studies investigating the estrogen receptor-dependent and -independent effects of Raloxifene.

| Property | Raloxifene | This compound | Reference |

| Chemical Structure | Contains two hydroxyl groups | Both hydroxyl groups are replaced by methoxy (B1213986) groups | |

| Estrogen Receptor (ER) Binding | High affinity | Inactive; does not bind to the estrogen receptor | |

| Biological Activity | Selective Estrogen Receptor Modulator (SERM) | Generally considered biologically inactive with respect to ER-mediated pathways | |

| Primary Use in Research | Study of estrogenic and anti-estrogenic effects | Negative control to elucidate the role of hydroxyl groups in Raloxifene's activity | [3] |

Experimental Protocols

Due to the limited specific in vitro studies published for this compound, this section provides detailed, representative protocols for the key experiments that would be used to formally characterize its lack of estrogen receptor-mediated activity.

This assay is designed to determine the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.

Objective: To quantify the binding affinity of this compound for the estrogen receptor (ERα and ERβ).

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Test compound (this compound)

-

Unlabeled 17β-estradiol (for standard curve)

-

Assay buffer (e.g., Tris-EDTA-Glycerol buffer)

-

Scintillation cocktail and scintillation counter

Protocol:

-

Preparation of Reagents: Prepare assay buffer and serial dilutions of the test compound, unlabeled 17β-estradiol, and [³H]-17β-estradiol.

-

Incubation: In microcentrifuge tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compound or unlabeled 17β-estradiol.

-

Equilibration: Incubate the mixture at 4°C for 18-24 hours to allow the binding to reach equilibrium.

-

Separation of Bound and Unbound Ligand: Separate the receptor-bound [³H]-17β-estradiol from the unbound ligand using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol) is then determined. A very high or non-determinable IC50 for this compound would confirm its inactivity.

This assay assesses the estrogenic or anti-estrogenic effects of a compound on the proliferation of the estrogen-sensitive human breast cancer cell line, MCF-7.

Objective: To determine if this compound exhibits estrogenic (proliferative) or anti-estrogenic (inhibition of estrogen-induced proliferation) effects.

Materials:

-

MCF-7 human breast cancer cell line

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Charcoal-dextran treated FBS (to remove endogenous steroids)

-

Test compound (this compound)

-

17β-estradiol (positive control for proliferation)

-

Raloxifene (positive control for anti-estrogenic effect)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

Protocol:

-

Cell Seeding: Plate MCF-7 cells in 96-well plates in regular culture medium and allow them to attach for 24 hours.

-

Hormone Deprivation: Replace the medium with one containing charcoal-dextran treated FBS and incubate for 48-72 hours to synchronize the cells and minimize the effects of endogenous estrogens.

-

Treatment: Treat the cells with various concentrations of this compound, alone (to test for agonist activity) or in combination with a fixed concentration of 17β-estradiol (to test for antagonist activity). Include appropriate controls (vehicle, 17β-estradiol alone, Raloxifene).

-

Incubation: Incubate the cells for 6 days.

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the resulting formazan (B1609692) crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Compare the cell proliferation in wells treated with this compound to the control wells. Lack of proliferation (agonist test) and no inhibition of estradiol-induced proliferation (antagonist test) would confirm its inactivity.[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic relationship of Raloxifene Bismethyl Ether to its parent compound and a generalized workflow for assessing its biological activity.

Metabolic pathway and differential estrogen receptor interaction.

Experimental workflow for assessing estrogen receptor activity.

Conclusion

The available evidence strongly indicates that this compound is an estrogen receptor-inactive metabolite of Raloxifene. Its primary utility in research is as a negative control to delineate the ER-dependent mechanisms of Raloxifene from other potential cell-independent effects. The experimental protocols detailed in this guide provide a robust framework for formally confirming this inactivity and for use in comparative studies. Further investigation into any potential non-ER-mediated activities of this metabolite, while currently not supported by existing literature, could be an area for future exploration.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Bone cell-independent benefits of raloxifene on the skeleton: a novel mechanism for improving bone material properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Controlled release of raloxifene by nanoencapsulation: effect on in vitro antiproliferative activity of human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Dissolving Raloxifene Bismethyl Ether Hydrochloride for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Raloxifene (B1678788) Bismethyl Ether hydrochloride is a metabolite of Raloxifene, a selective estrogen receptor modulator (SERM).[1][2][3] Like many pharmaceutical compounds, it is hydrophobic, presenting a challenge for dissolution in aqueous cell culture media. Proper solubilization is critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a detailed protocol for dissolving Raloxifene Bismethyl Ether hydrochloride and preparing it for use in cell culture experiments.

Physicochemical Properties and Solubility

This compound is supplied as a crystalline solid.[4] Due to its hydrophobic nature, it is sparingly soluble in aqueous solutions but shows good solubility in organic solvents.[4][5] While specific solubility data for this compound is not extensively published, the solubility of its parent compound, Raloxifene hydrochloride, provides a strong indication of suitable solvents. The general principle for dissolving hydrophobic compounds is to first create a concentrated stock solution in an appropriate organic solvent, which can then be diluted to the final working concentration in the aqueous culture medium.[6][7][8]

Table 1: Solubility of Raloxifene Hydrochloride in Various Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) |

| Dimethyl Sulfoxide (DMSO) | ~15 | ~29.4 | Not Specified |

| Dimethylformamide (DMF) | ~10 | ~19.6 | Not Specified |

| Ethanol | ~0.1 | ~0.2 | Not Specified |

| Water | 0.0146 | 0.0286 | Not Specified |

| Phosphate Buffer (pH 6.8) | 0.38 | 0.745 | Not Specified |

| DMSO:PBS (1:2, pH 7.2) | ~0.3 | ~0.59 | Not Specified |

Note: Data presented is for Raloxifene hydrochloride (MW: 510.0 g/mol ) and serves as a close proxy for this compound (MW: 538.10 g/mol ). Molar solubility was calculated based on the respective molecular weights. Data sourced from multiple references.[4][9][10][11]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

-

Calibrated analytical balance

Procedure:

-

Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent condensation.[6]

-

Weigh: Carefully weigh the desired amount of the compound. For a 10 mM stock solution, the required mass is 5.38 mg per 1 mL of DMSO (Molecular Weight = 538.10 g/mol ).

-

Dissolve: Add the appropriate volume of DMSO to the powder. Vortex the solution vigorously until the compound is completely dissolved.[7][8] A brief sonication (5-10 minutes) can be used to aid dissolution if necessary.[6][8] Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquot and Store: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.[6][8] Store the aliquots at -20°C or -80°C, protected from light. The stock solution in DMSO is stable for extended periods when stored properly.

Protocol 2: Preparation of Working Solution in Cell Culture Medium

This protocol outlines the dilution of the DMSO stock solution into the final cell culture medium.

Important Considerations:

-

Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] A concentration of 0.1% is often considered safe for most cell lines.[5] Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.

-

Precipitation: Hydrophobic compounds can precipitate when diluted into aqueous solutions.[8][12] To minimize this, add the stock solution to the culture medium while vortexing or stirring to ensure rapid and uniform dispersion.[6] It is also recommended to warm the culture medium to 37°C before adding the compound.[12]

Procedure:

-

Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

-

Dilution: Add the required volume of the 10 mM stock solution to the pre-warmed medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, add 10 µL of the 10 mM stock solution to 10 mL of culture medium.

-

Mix Immediately: Immediately after adding the stock solution, vortex or gently pipette the medium up and down to ensure the compound is evenly dispersed and remains in solution.

-

Use Promptly: Use the freshly prepared working solution for your cell culture experiments as soon as possible. Aqueous solutions of Raloxifene are not recommended for storage for more than one day.[4]

Visualizations

Experimental Workflow

References

- 1. This compound | DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]